4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile
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Overview
Description
4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzonitrile group, a methoxybutyl side chain, and an azetidinone ring, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile typically involves multiple steps, starting with the preparation of the azetidinone ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxybutyl and methoxyphenyl groups are introduced through subsequent substitution reactions, often using reagents like methoxybenzene and butyl bromide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde, while reduction of the nitrile group can produce an amine derivative .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme interactions or as a potential drug candidate.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity.
Mechanism of Action
The mechanism by which 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile include other azetidinone derivatives and compounds with similar functional groups, such as:
- 4-Methoxybenzyl 3-oxobutanoate
- 1-(4-Methoxyphenyl)ethanol
- β-Carboline derivatives .
Uniqueness
What sets this compound apart is its combination of functional groups and the presence of the azetidinone ring, which may confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-[1-(4-methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-13-4-3-12-24-20(17-6-5-7-19(14-17)27-2)21(22(24)25)28-18-10-8-16(15-23)9-11-18/h5-11,14,20-21H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOGLIZLNKXXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC=C(C=C2)C#N)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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